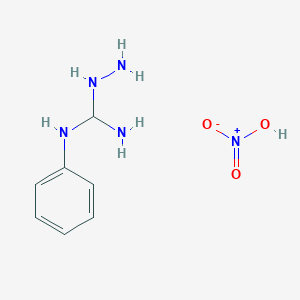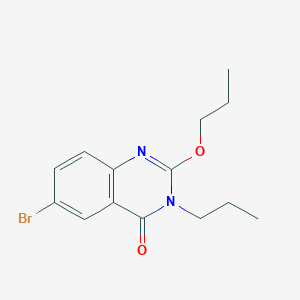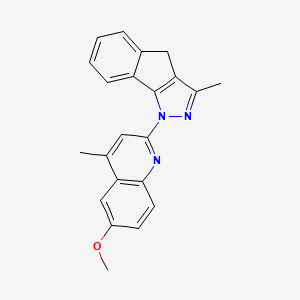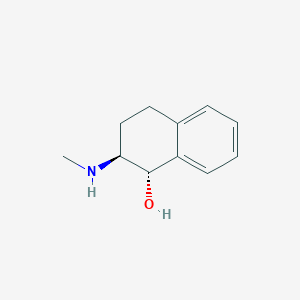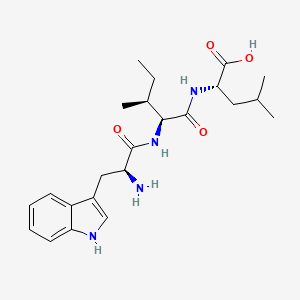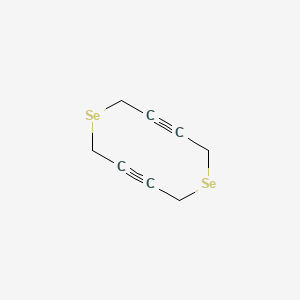
1,6-Diselenacyclodeca-3,8-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Diselenacyclodeca-3,8-diyne is a macrocyclic compound with the molecular formula C₈H₈Se₂ It is characterized by the presence of two selenium atoms and two triple bonds within a ten-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Diselenacyclodeca-3,8-diyne typically involves the formation of the ten-membered ring structure through cyclization reactions. One common method includes the use of silver ion-promoted hydrolysis and methanolysis of bis-dibromocarbene adducts of cis,cis-cyclo-octa-1,5-diene . The reaction conditions often involve the use of silver perchlorate in methanol at room temperature, leading to the formation of the desired diynes.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,6-Diselenacyclodeca-3,8-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing oxidation products.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, altering the ring structure.
Substitution: The selenium atoms can be substituted with other heteroatoms or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like organolithium or Grignard reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction can produce partially or fully saturated ring structures.
Scientific Research Applications
1,6-Diselenacyclodeca-3,8-diyne has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other selenium-containing compounds and studying the reactivity of macrocyclic diynes.
Biology: The compound’s unique structure allows for the exploration of its potential biological activities, such as antioxidant properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in drug development.
Industry: The compound’s properties make it a candidate for use in materials science, particularly in the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,6-Diselenacyclodeca-3,8-diyne involves its interaction with molecular targets through its selenium atoms and triple bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to undergo redox reactions suggests potential roles in oxidative stress modulation and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
1,6-Dithia-cyclodeca-3,8-diyne: This compound contains sulfur atoms instead of selenium and exhibits similar reactivity patterns.
1,6-Dioxacyclodeca-3,8-diyne: This oxygen-containing analog shows different chemical properties due to the presence of oxygen atoms.
Uniqueness
1,6-Diselenacyclodeca-3,8-diyne is unique due to the presence of selenium atoms, which impart distinct redox properties and reactivity compared to its sulfur and oxygen analogs. This uniqueness makes it a valuable compound for studying the effects of selenium in various chemical and biological contexts.
Properties
CAS No. |
127793-18-4 |
|---|---|
Molecular Formula |
C8H8Se2 |
Molecular Weight |
262.1 g/mol |
IUPAC Name |
1,6-diselenacyclodeca-3,8-diyne |
InChI |
InChI=1S/C8H8Se2/c1-2-6-10-8-4-3-7-9-5-1/h5-8H2 |
InChI Key |
IRCJVQWVHJWMEV-UHFFFAOYSA-N |
Canonical SMILES |
C1C#CC[Se]CC#CC[Se]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


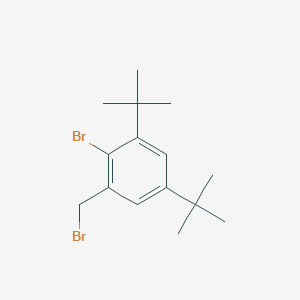
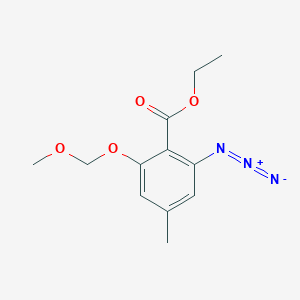
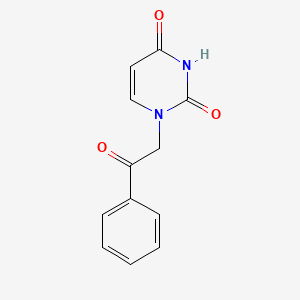
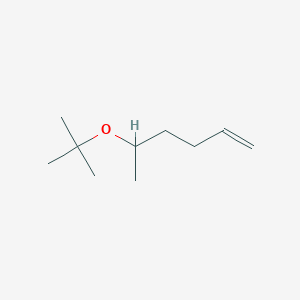
![N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine](/img/structure/B14277860.png)
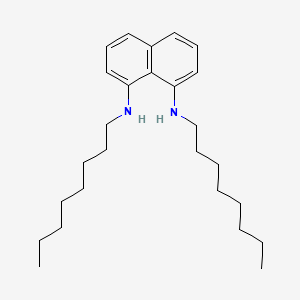
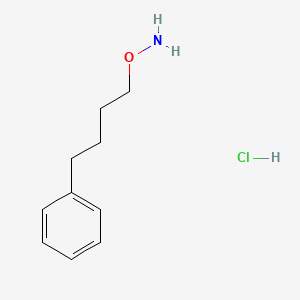
![4-Pentyl-4'-[(trifluoromethyl)sulfanyl]-1,1'-biphenyl](/img/structure/B14277870.png)
